Fluoronitrofen
Overview
Description
Fluoronitrofen, also known as 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene, is a synthetic nitrophenyl ether herbicide. It is primarily used for controlling dodder weeds in agricultural settings. The compound is characterized by its molecular formula C₁₂H₆Cl₂FNO₃ and a molecular mass of 302.08 g/mol .
Mechanism of Action
Target of Action
Fluoronitrofen is a nitrophenyl ether herbicide It’s known that this class of compounds generally acts by inhibiting the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.
Mode of Action
This inhibition disrupts essential biological processes in plants, leading to their death .
Pharmacokinetics
Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability . Selective fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .
Action Environment
Like other pesticides, factors such as soil composition, temperature, moisture, and ph could potentially influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that Fluoronitrofen acts as a protoporphyrinogen oxidase inhibitor , which suggests that it may interact with this enzyme and potentially other biomolecules in its biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protoporphyrinogen oxidase inhibitor . This suggests that it may exert its effects at the molecular level by binding to this enzyme, potentially inhibiting its activity and causing changes in gene expression.
Metabolic Pathways
As a protoporphyrinogen oxidase inhibitor , it may interact with this enzyme and potentially other enzymes or cofactors in its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoronitrofen is synthesized through a multi-step chemical process. The synthesis typically involves the nitration of a fluorinated phenol followed by etherification with a chlorinated phenol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for etherification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Fluoronitrofen undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of fluoronitroaniline.
Substitution: Formation of various substituted phenyl ethers.
Scientific Research Applications
Fluoronitrofen has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new herbicides.
Biology: Studied for its effects on plant physiology and weed control mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceutical compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Comparison with Similar Compounds
Chloronitrofen: Another nitrophenyl ether herbicide with similar applications but different substitution patterns.
Nitrofen: A related compound with a similar mode of action but different chemical structure.
Oxadiazon: A herbicide with a different chemical structure but similar herbicidal activity.
Uniqueness: Fluoronitrofen is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its fluorine atom enhances its stability and efficacy compared to other similar compounds .
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FNO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWKYHDYCGNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041984 | |
Record name | Fluoronitrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13738-63-1 | |
Record name | Fluoronitrofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13738-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoronitrofen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoronitrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORONITROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZF741AFBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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